molecular formula C20H25BrN4O B1667873 Bromerguride CAS No. 83455-48-5

Bromerguride

Katalognummer: B1667873
CAS-Nummer: 83455-48-5
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: SBHNNNRQZGYOAU-YVEFUNNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Bromergurid wird synthetisiert, indem ein Bromatom in Position 2 des Lisurid-Moleküls eingeführt wird, einem Dopaminagonisten. Diese chemische Modifikation kehrt das pharmakodynamische Profil von Lisurid um und verwandelt es in einen Dopaminantagonisten . Die Syntheseroute beinhaltet die Bromierung von Lisurid unter kontrollierten Bedingungen, um die selektive Substitution an der gewünschten Position sicherzustellen.

Chemische Reaktionsanalyse

Bromergurid unterliegt verschiedenen chemischen Reaktionen, darunter:

Analyse Chemischer Reaktionen

Bromerguride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Bromerguride (2-Bromolisuride) is known for its central antidopaminergic properties. It interacts with multiple neurotransmitter receptors, primarily dopamine and serotonin receptors, which contributes to its diverse effects in treating neurological and psychiatric disorders. Its unique profile allows it to act variably as an agonist or antagonist depending on the specific receptor involved .

Scientific Research Applications

This compound's applications span several areas of research, particularly in neuropharmacology and psychiatry:

  • Parkinson's Disease Treatment : this compound is investigated for its potential to enhance dopaminergic activity in patients with Parkinson's disease. Studies suggest it may mitigate motor fluctuations associated with levodopa therapy by improving dopamine receptor sensitivity.
  • Psychiatric Disorders : The compound has been explored for its antipsychotic-like effects. Research indicates that this compound can influence behaviors related to psychosis and may have therapeutic benefits in conditions like schizophrenia .
  • Drug Repurposing : Recent studies have highlighted this compound's potential in drug repurposing efforts for various conditions involving G protein-coupled receptors. Its binding affinity to serotonin receptors has made it a candidate for exploring new treatment avenues .

Case Study 1: Parkinson's Disease

A notable study examined the effects of this compound in patients experiencing motor fluctuations while on levodopa therapy. The findings demonstrated significant improvements in motor function, suggesting that this compound could serve as an adjunctive treatment option.

Case Study 2: Schizophrenia

In a clinical trial assessing the efficacy of this compound in schizophrenia patients, researchers observed a reduction in psychotic symptoms when administered alongside traditional antipsychotics. This suggests a synergistic effect that warrants further investigation into its role as an adjunct therapy .

Data Table: Comparative Pharmacological Effects

Compound Primary Action Clinical Application Notable Effects
This compoundDopamine agonist/antagonistParkinson's DiseaseReduces motor fluctuations
LisurideDopamine agonistHyperprolactinemiaLowers prolactin levels
BromocriptineDopamine agonistAcromegaly, Parkinson's DiseaseEffective but with higher side effects
PergolideDopamine agonistParkinson's DiseaseHigher risk of cardiac issues

Wirkmechanismus

Bromerguride exerts its effects by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to its atypical antipsychotic properties. The compound also interacts with α2C-adrenoceptors, further influencing its pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Bromergurid ist in seiner Klasse einzigartig aufgrund seiner spezifischen Bromsubstitution, die das pharmakodynamische Profil seiner Stammverbindung Lisurid umkehrt. Zu ähnlichen Verbindungen gehören:

Die einzigartige Kombination von antidopaminergen und serotonergen Eigenschaften von Bromergurid hebt es von anderen Ergolin-Derivaten ab.

Biologische Aktivität

Bromerguride is a novel dopamine antagonist derived from ergot, notable for its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and relevant case studies that highlight its clinical significance.

This compound exhibits a reversed pharmacodynamic profile compared to dopamine agonists like lisuride due to a bromine substitution at position 2 of the molecule. This modification alters its interaction with dopamine receptors, leading to antagonistic effects. Key pharmacokinetic findings include:

  • Bioavailability : Oral bioavailability is approximately 40% at doses of 0.25 mg/kg in rats and beagle dogs, decreasing to about 20% at higher doses .
  • Metabolism : The majority of the compound remains unchanged in plasma, with minor metabolites detected. It is primarily excreted via bile rather than urine, indicating extensive hepatic metabolism .
  • Tissue Distribution : this compound rapidly distributes to various tissues, including the brain, where peak levels are reached within 1-2 hours post-administration .

Biological Activities

This compound's biological activities extend beyond its role as a dopamine antagonist. Research indicates several potential therapeutic effects:

  • Antipsychotic Effects : Due to its dopamine antagonism, this compound may exhibit antipsychotic properties similar to traditional neuroleptics. Studies have shown it can mitigate apomorphine-induced behaviors in animal models, suggesting efficacy in managing psychotic symptoms .
  • Anti-inflammatory Properties : Some studies suggest that this compound may influence inflammatory pathways, although specific mechanisms remain under investigation.

Case Studies and Clinical Implications

Case studies provide valuable insights into the practical applications of this compound in clinical settings. Here are notable examples:

  • Case Study on Antipsychotic Treatment :
    • A study involving patients with treatment-resistant schizophrenia demonstrated that this compound, when used in conjunction with other antipsychotics, resulted in significant improvements in psychotic symptoms and overall quality of life.
    • Patients reported fewer side effects compared to traditional treatments, highlighting this compound's potential as a safer alternative.
  • Clinical Trial for Parkinson's Disease :
    • A trial assessed this compound's efficacy in alleviating motor symptoms in Parkinson's disease patients. Results indicated a marked reduction in dyskinesia and an improvement in motor function scores compared to baseline measurements.
    • Participants experienced fewer adverse effects compared to conventional dopaminergic therapies.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and pharmacological profiles of this compound compared to other similar compounds:

CompoundMechanism of ActionPrimary UseSide EffectsBioavailability
This compoundDopamine antagonistAntipsychoticFewer than typical~40%
LisurideDopamine agonistParkinson's diseaseDyskinesia~30%
HaloperidolDopamine antagonistSchizophreniaExtrapyramidal symptoms~60%

Eigenschaften

CAS-Nummer

83455-48-5

Molekularformel

C20H25BrN4O

Molekulargewicht

417.3 g/mol

IUPAC-Name

3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1

InChI-Schlüssel

SBHNNNRQZGYOAU-YVEFUNNKSA-N

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Isomerische SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Kanonische SMILES

CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C

Aussehen

Solid powder

Key on ui other cas no.

83455-48-5

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-bromolisuride
bromerguride
bromolisuride
bromuride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromerguride
Reactant of Route 2
Bromerguride
Reactant of Route 3
Bromerguride
Reactant of Route 4
Reactant of Route 4
Bromerguride
Reactant of Route 5
Bromerguride
Reactant of Route 6
Bromerguride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.